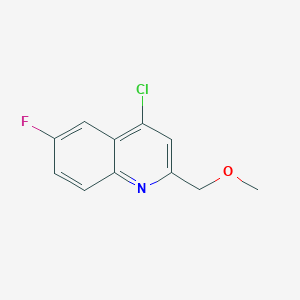
2-(2,2,2-トリフルオロエトキシ)フェニルボロン酸
概要
説明
2-(2,2,2-Trifluoroethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it valuable in organic synthesis and pharmaceutical applications .
科学的研究の応用
2-(2,2,2-Trifluoroethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
作用機序
Target of Action
This compound is often used as an intermediate in organic synthesis and pharmaceutical development , which suggests that its targets may vary depending on the specific context of its use.
Biochemical Pathways
Given its use as an intermediate in organic synthesis and pharmaceutical development , it’s likely that the affected pathways would depend on the final compounds that it is used to synthesize.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the final compounds that it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid. For instance, it is recommended to store this compound under inert gas at 2-8°C . Additionally, it is heat sensitive and incompatible with excess heat .
生化学分析
Biochemical Properties
2-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
2-(2,2,2-Trifluoroethoxy)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to alterations in cell function, such as changes in metabolic flux and the regulation of gene expression . For example, by inhibiting key enzymes in metabolic pathways, 2-(2,2,2-Trifluoroethoxy)phenylboronic acid can modulate the levels of metabolites and influence cellular energy production .
Molecular Mechanism
The molecular mechanism of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its boronic acid group, forming reversible covalent bonds with nucleophilic residues such as serine, threonine, and tyrosine . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(2,2,2-Trifluoroethoxy)phenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas conditions (such as nitrogen or argon) and should be stored at 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 2-(2,2,2-Trifluoroethoxy)phenylboronic acid can result in sustained enzyme inhibition and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing significant toxicity.
Metabolic Pathways
2-(2,2,2-Trifluoroethoxy)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and the levels of metabolites . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and potential therapeutic applications.
Subcellular Localization
2-(2,2,2-Trifluoroethoxy)phenylboronic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)bromobenzene with isopropyl borate in the presence of a Grignard reagent. The reaction is carried out in a solvent such as methyl tetrahydrofuran and is cooled to -15°C. Isopropylmagnesium chloride in tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature below -10°C. The reaction is kept at a low temperature for about an hour to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(2,2,2-Trifluoroethoxy)phenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems are common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boronates
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
類似化合物との比較
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroacetamido)phenylboronic acid
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Uniqueness
2-(2,2,2-Trifluoroethoxy)phenylboronic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it more reactive and versatile compared to other similar compounds .
特性
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-4-2-1-3-6(7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWDRBWGMUCFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655543 | |
| Record name | [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-90-1 | |
| Record name | [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


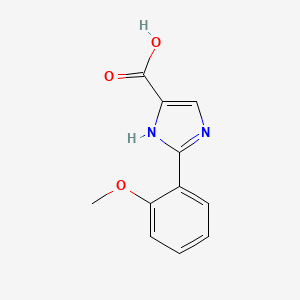

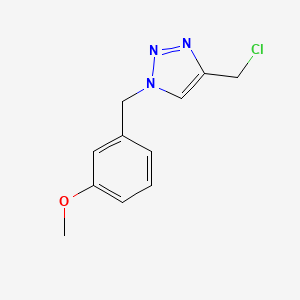
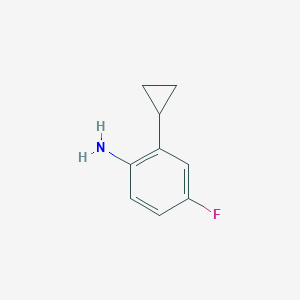
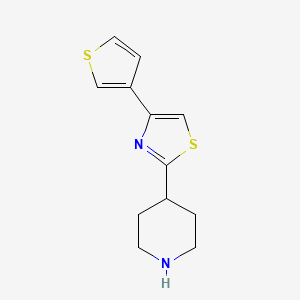
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
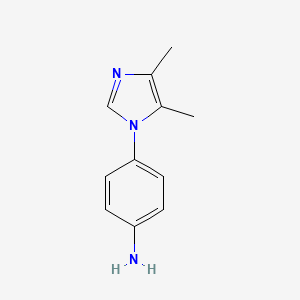

amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)


